molecular formula C10H11ClF3NO2 B11848387 6-(Trifluoromethoxy)chroman-4-amine hydrochloride CAS No. 191608-20-5

6-(Trifluoromethoxy)chroman-4-amine hydrochloride

Cat. No.: B11848387
CAS No.: 191608-20-5
M. Wt: 269.65 g/mol
InChI Key: BLYCHOGTNJQXPK-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)chroman-4-amine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. . The compound is characterized by the presence of a trifluoromethoxy group attached to a chroman ring, which is further substituted with an amine group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)chroman-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)chroman-4-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

6-(Trifluoromethoxy)chroman-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on enzymes, receptors, and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)chroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)chroman-4-amine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the amine group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYCHOGTNJQXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191608-20-5
Record name 2H-1-Benzopyran-4-amine, 3,4-dihydro-6-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191608-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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